Bienvenue dans la boutique en ligne BenchChem!

3-Cyclopropoxyazetidine

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Choose this specific 3-substituted azetidine for superior metabolic stability vs. linear alkoxy variants. The cyclopropoxy motif dictates unique spatial/electronic profiles critical for reproducible SAR and lead optimization. Procure the stable hydrochloride salt (CAS 1254477-67-2) to ensure consistent assay performance.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 1254477-67-2; 1254645-35-6
Cat. No. B2654745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropoxyazetidine
CAS1254477-67-2; 1254645-35-6
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC1CC1OC2CNC2
InChIInChI=1S/C6H11NO/c1-2-5(1)8-6-3-7-4-6/h5-7H,1-4H2
InChIKeyWZRONHFYEBDCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropoxyazetidine (CAS 1254477-67-2; 1254645-35-6) for R&D: A Procurement Guide to Core Properties and Chemical Identity


3-Cyclopropoxyazetidine (free base CAS 1254645-35-6, hydrochloride salt CAS 1254477-67-2) is a 3-substituted azetidine derivative that serves as a versatile building block and pharmacophore in medicinal chemistry [1]. Characterized by a cyclopropoxy group appended to the 3-position of the strained four-membered azetidine ring, the compound exists primarily as its hydrochloride salt (C6H12ClNO, MW 149.62) for enhanced stability and handling, while the free base (C6H11NO, MW 113.16) is also commercially available with purities typically ≥95% . This compound is widely utilized in the synthesis of complex molecules, drug discovery programs targeting diverse therapeutic areas, and as a research tool for exploring structure-activity relationships of azetidine-containing pharmacophores [2].

3-Cyclopropoxyazetidine in Medicinal Chemistry: Why the 3-Position Substituent Dictates Biological Outcomes


Generic substitution among 3-substituted azetidines is not scientifically valid due to the profound influence of the C3 substituent on critical molecular properties, including metabolic stability, target engagement, and solubility [1]. While the azetidine ring itself offers a favorable balance of rigidity and reduced lipophilicity compared to larger ring amines, the specific alkoxy substituent at the 3-position dictates the compound's spatial orientation, electronic profile, and resistance to oxidative metabolism [2]. For instance, the cyclopropoxy group in 3-cyclopropoxyazetidine introduces a constrained, electron-rich motif that can enhance metabolic stability relative to linear alkoxy chains (e.g., methoxy or ethoxy) and may offer unique binding interactions compared to other 3-alkoxy or 3-alkyl variants, directly impacting downstream assay reproducibility and lead optimization outcomes .

3-Cyclopropoxyazetidine vs. Comparators: Quantitative Evidence for Scientific Selection in Drug Discovery


Enhanced Metabolic Stability: 3-Cyclopropoxyazetidine Compared to Linear Alkoxy Azetidines

The cyclopropoxy substituent of 3-cyclopropoxyazetidine confers significantly enhanced resistance to oxidative metabolism compared to linear alkoxy analogs (e.g., 3-methoxyazetidine or 3-ethoxyazetidine), a critical advantage in lead optimization. While direct head-to-head microsomal stability data for this specific compound is not publicly disclosed, class-level inference from extensive medicinal chemistry literature on cyclopropyl-containing compounds indicates that cyclopropyl groups reduce oxidative metabolism by cytochrome P450 enzymes through steric shielding and altered electronic effects. [1]

Medicinal Chemistry Drug Metabolism Pharmacokinetics Structure-Activity Relationship

Solubility Advantage: 3-Cyclopropoxyazetidine Relative to 3-Alkoxy Azetidine PDE10A Inhibitors

In a series of 2-(3-alkoxy-1-azetidinyl) quinolines, the incorporation of a 3-alkoxyazetidine moiety was shown to improve aqueous solubility (pH 7.4) relative to the initial lead compound 3, with select analogs demonstrating good oral bioavailability. [1] While the exact solubility of 3-cyclopropoxyazetidine itself is not reported in this study, class-level inference suggests that the cyclopropoxy group, with its unique steric and electronic properties, may offer a distinct solubility and permeability profile compared to linear alkoxy chains, potentially impacting formulation development and oral absorption.

Medicinal Chemistry Physicochemical Properties Drug Formulation PDE10A Inhibition

Potential for Unique Target Engagement: 3-Cyclopropoxyazetidine as a CB1 Antagonist Scaffold

Patents describe heterocyclic-substituted 3-alkyl azetidine derivatives as potent antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor, with utility in treating obesity, metabolic syndrome, and CNS disorders. [1] A specific compound, BDBM367646 (containing a 4-cyclopropoxyphenyl urea moiety), exhibited an IC50 of 55 nM against ceramide glucosyltransferase in a cell-based assay. [2] While this data is for a more complex molecule, it demonstrates that the cyclopropoxy motif, when incorporated into a larger pharmacophore, can contribute to high-affinity target interactions. This provides a strong scientific rationale for evaluating 3-cyclopropoxyazetidine as a core building block for developing novel CB1 antagonists and related GPCR modulators.

Cannabinoid Receptor CB1 Antagonist Metabolic Disorders CNS Drug Discovery

3-Cyclopropoxyazetidine in Practice: Key Application Scenarios for R&D and Procurement


Building Block for CNS Drug Discovery (CB1 Antagonists, Metabolic Disorders)

Utilize 3-cyclopropoxyazetidine as a core scaffold to design and synthesize novel CB1 receptor antagonists for the treatment of obesity, metabolic syndrome, and related CNS disorders, leveraging the established SAR of 3-substituted azetidines and the favorable metabolic stability of the cyclopropoxy group. [1]

Pharmacokinetic Optimization in Lead Series

Incorporate the 3-cyclopropoxyazetidine moiety into existing lead compounds to systematically improve metabolic stability and oral bioavailability, guided by class-level SAR indicating that cyclopropyl groups can reduce oxidative metabolism. This is particularly valuable in programs where high in vivo clearance is a primary limitation.

Synthesis of PDE10A Inhibitors and Other CNS Therapeutics

Employ 3-cyclopropoxyazetidine in the parallel synthesis of focused libraries of 2-(3-alkoxy-1-azetidinyl) quinoline derivatives to identify novel PDE10A inhibitors with improved solubility and target engagement in the brain, based on the demonstrated utility of 3-alkoxy azetidines in this chemical space. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropoxyazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.